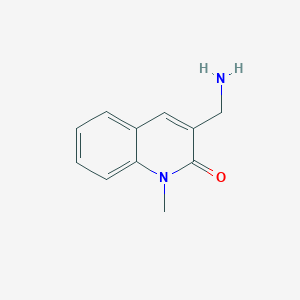![molecular formula C18H19N3O2S B1341115 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904817-36-3](/img/structure/B1341115.png)
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Kumar et al. (2013) details the efficient synthesis of piperazine-2,6-dione derivatives, utilizing thiophen-2-ylmethanamine among other amines, which upon further condensation with 1H-indole-2-carboxylic acid yielded compounds exhibiting good anticancer activity against several cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) at a concentration of 10 μM. This research demonstrates the compound's utility in generating potentially therapeutic agents targeting various cancers (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Synthesis Methodology
Lifshits, Ostapchuk, and Brel (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, a widely used pharmacophore, demonstrating the compound's significance in the synthesis of bioactive molecules with imidazo[1,2-a]pyridine fragments, which possess various types of bioactivity. Their work highlights an innovative approach to synthesizing these crucial intermediates, showcasing the broader utility of such compounds in medicinal chemistry (Lifshits, A., Ostapchuk, P. N., & Brel, V. K., 2015).
Aurora Kinase Inhibition
Research by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors includes compounds related to the one , showing potential utility in treating cancer by inhibiting Aurora A. This study underscores the importance of such compounds in developing targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Mixed Ligand Concept in Radiopharmacy
Mundwiler et al. (2004) introduced a new [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, utilizing imidazole and pyridine derivatives. This innovative approach offers a method for creating radiolabeled compounds for diagnostic and therapeutic applications in nuclear medicine, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in radiopharmacy (Mundwiler, S., Kündig, M., Ortner, K., & Alberto, R., 2004).
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the characteristics of its targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would likely depend on its targets and the nature of its interactions with these targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Propiedades
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPBUQZTSBEIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


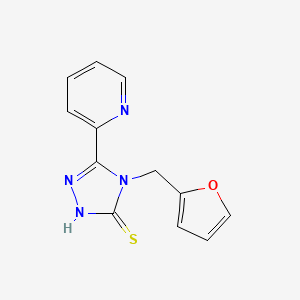
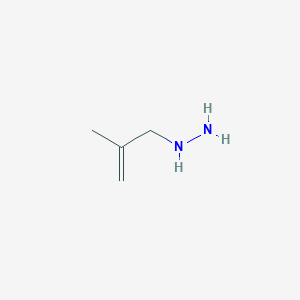

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
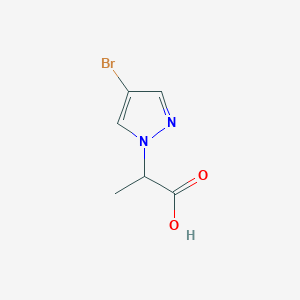




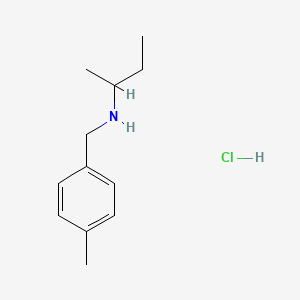
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
